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Compound of Interest

Compound Name: 2-Hydroxy-6-nitrobenzaldehyde

Cat. No.: B090988

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of 2-Hydroxy-6-nitrobenzaldehyde using
Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). Due to the
limited availability of direct experimental spectra for 2-Hydroxy-6-nitrobenzaldehyde in public
databases, this guide leverages data from its isomers and related compounds to predict and
interpret its spectral characteristics.

Introduction

2-Hydroxy-6-nitrobenzaldehyde (C7HsNOa4, Molar Mass: 167.12 g/mol ) is an aromatic
compound of interest in various fields of chemical synthesis and pharmaceutical development.
[1] Accurate structural elucidation and purity assessment are critical for its application. This
guide outlines the expected analytical signatures of this molecule in FT-IR and mass spectra
and provides generalized experimental protocols.

Predicted FT-IR Spectral Analysis

The FT-IR spectrum of 2-Hydroxy-6-nitrobenzaldehyde is expected to exhibit characteristic
absorption bands corresponding to its primary functional groups: a hydroxyl (-OH) group, a
nitro (-NOz) group, an aldehyde (-CHO) group, and the aromatic ring. The analysis of its
isomers, such as 2-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde, provides a strong
basis for these predictions.
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Table 1: Predicted FT-IR Peak Assignments for 2-Hydroxy-6-nitrobenzaldehyde

Wavenumber ) ) . ]

( ) Intensity Vibrational Mode Functional Group

cm-

3400 - 3200 Broad O-H stretch Hydroxyl (-OH)

3100 - 3000 Medium C-H stretch Aromatic Ring

2900 - 2800 Weak C-H stretch Aldehyde (-CHO)

1710 - 1680 Strong C=0 stretch Aldehyde (-CHO)

1600 - 1580 Medium C=C stretch Aromatic Ring
Asymmetric N-O )

1550 - 1520 Strong Nitro (-NO2)
stretch

1480 - 1450 Medium C=C stretch Aromatic Ring
Symmetric N-O )

1360 - 1330 Strong Nitro (-NO2)
stretch

1300 - 1200 Medium In-plane O-H bend Hydroxyl (-OH)

) Out-of-plane C-H o
900 - 675 Medium-Weak Aromatic Ring

bend

Note: The exact positions of the peaks can be influenced by intermolecular interactions and the
physical state of the sample.

Predicted Mass Spectrometry Analysis

The mass spectrum of 2-Hydroxy-6-nitrobenzaldehyde is anticipated to show a prominent
molecular ion peak (M*) at m/z 167, corresponding to its molecular weight. The fragmentation
pattern will be characteristic of an aromatic aldehyde with hydroxyl and nitro substituents.

Table 2: Predicted Mass Spectrometry Fragmentation for 2-Hydroxy-6-nitrobenzaldehyde
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m/z Value Proposed Fragment lon Interpretation

167 [C7HsNOa4]* Molecular lon (M*)

Loss of a hydrogen atom (M-1)
166 [C7HaNOa4]* from the aldehyde or hydroxyl

group.

138 [C7HaNO3]* Loss of the formyl radical (-
714 3

CHO) (M-29).
137 [C7Hs03]* Loss of the nitro group (-NO2).

Loss of a nitro group (-NO2)
121 [C7Hs502]*

and a hydrogen atom.

Subsequent fragmentation of
108 [CeH4O2]* o

the aromatic ring.

Further fragmentation and
93 [CeHsO]*

rearrangement.

Phenyl cation, indicative of an
77 [CeHs]*

aromatic compound.

Experimental Protocols

The following are generalized protocols for the FT-IR and mass spectrometry analysis of 2-
Hydroxy-6-nitrobenzaldehyde. These should be adapted based on the specific
instrumentation and sample characteristics.

FT-IR Spectroscopy

Objective: To obtain the infrared spectrum of solid 2-Hydroxy-6-nitrobenzaldehyde.
Method: Attenuated Total Reflectance (ATR)

 Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty ATR stage.
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o Sample Preparation: Place a small amount of the solid 2-Hydroxy-6-nitrobenzaldehyde
powder onto the ATR crystal, ensuring complete coverage.

» Data Acquisition: Apply pressure to the sample using the instrument's clamp to ensure good
contact with the crystal. Collect the sample spectrum over a range of 4000-400 cm™1.

o Data Processing: The instrument software will automatically subtract the background
spectrum from the sample spectrum to produce the final absorbance or transmittance
spectrum.

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.
Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron lonization (EI)

o Sample Preparation: Prepare a dilute solution of 2-Hydroxy-6-nitrobenzaldehyde in a
suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

e GC Separation: Inject the sample solution into the GC. The compound will be vaporized and
separated from any impurities on a capillary column (e.g., a DB-5ms column). The GC oven
temperature program should be optimized to ensure good separation and peak shape. A
typical program might start at 50°C and ramp to 250°C.

« lonization: As the compound elutes from the GC column, it enters the mass spectrometer's
ion source, where it is bombarded with a beam of electrons (typically at 70 eV) to induce
ionization and fragmentation.

e Mass Analysis: The resulting positively charged ions are accelerated and separated based
on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

o Detection: The detector records the abundance of each ion, generating a mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the analysis of 2-Hydroxy-6-
nitrobenzaldehyde.
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Caption: Experimental workflow for the spectroscopic analysis of 2-Hydroxy-6-
nitrobenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 5/6 Tech Support


https://www.benchchem.com/product/b090988?utm_src=pdf-body-img
https://www.benchchem.com/product/b090988?utm_src=pdf-body
https://www.benchchem.com/product/b090988?utm_src=pdf-body
https://www.benchchem.com/product/b090988?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-6-nitrobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Hydroxy-6-nitrobenzaldehyde
https://www.benchchem.com/product/b090988#ft-ir-and-mass-spectrometry-analysis-of-2-hydroxy-6-nitrobenzaldehyde
https://www.benchchem.com/product/b090988#ft-ir-and-mass-spectrometry-analysis-of-2-hydroxy-6-nitrobenzaldehyde
https://www.benchchem.com/product/b090988#ft-ir-and-mass-spectrometry-analysis-of-2-hydroxy-6-nitrobenzaldehyde
https://www.benchchem.com/product/b090988#ft-ir-and-mass-spectrometry-analysis-of-2-hydroxy-6-nitrobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b090988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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